(2-Carboxyethyl)triphenylphosphonium bromide
Overview
Description
“(2-Carboxyethyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C21H20BrO2P . It is a solid substance that appears as a white to light yellow powder or crystal .
Synthesis Analysis
The synthesis of “this compound” involves the use of a high-pressure stainless-steel autoclave charged with epoxide and an appropriate amount of biphenyl .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation [Br-].OC(=O)CCP+(C1=CC=CC=C1)C1=CC=CC=C1 .Chemical Reactions Analysis
“this compound” has been used in the synthesis of cyclic carbonate from epoxides and carbon dioxide . It has also been used in the preparation of mitochondriotropic liposomes .Physical and Chemical Properties Analysis
“this compound” is a solid substance at 20 degrees Celsius . It has a molecular weight of 415.27 .Scientific Research Applications
Synthesis of Indoles and Other Compounds : (2-Aminobenzyl) triphenylphosphonium bromide has been used in synthesizing 2-substituted indoles, offering high yields in a one-pot reaction under microwave-assisted conditions (Kraus & Guo, 2008). Similarly, the synthesis of ylide(4-carboxybutyl)triphenylphosphonium bromide, which is utilized in the synthesis of stereo-selective drugs, has been reported (Li Fang-shi, 2008).
Catalytic Applications : (2-Carboxyphenyl)diphenylphosphonium bromide, which is similar in structure, has been found effective as a catalyst for the synthesis of pinacol acetals from various aldehydes at room temperature (Huang & Xu, 2017).
Photovoltaic Applications : In photovoltaic research, [(4-carboxyphenyl)methyl]triphenylphosphonium bromide has been used to functionalize TiO2 nanoparticles to improve miscibility between poly(3-hexylthiophene) and nanoparticles, indicating its role in enhancing photovoltaic efficiencies (Boon et al., 2012).
Antitumor Research : Although slightly different in structure, related compounds like (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide have been evaluated for antitumor properties, showing significant activity in lymphocytic leukemia (Dubois, Lin, & Beisler, 1978).
Mitochondrial Targeting : Triphenylphosphonium bromide has been used to target poly(amidoamine) dendrimers to mitochondria, demonstrating its potential in drug delivery and treatment of diseases associated with mitochondrial dysfunction (Biswas et al., 2012).
Mechanism of Action
Target of Action
It is commonly used in organic synthesis reactions, suggesting that its targets could be a variety of organic compounds .
Mode of Action
(2-Carboxyethyl)triphenylphosphonium bromide is often used in phosphorus-based reactions in organic synthesis . It can participate in Staudinger reactions, phosphorylation reactions, and Wittig reactions . The compound interacts with its targets by acting as a phosphorus source in these reactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As a reagent in organic synthesis, it contributes to the formation of various organic compounds .
Action Environment
This compound is a crystalline solid that is white to slightly yellow in color . It is insoluble in water but can dissolve in organic solvents such as chloroform, ethanol, and ether . These properties suggest that its action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of organic solvents .
Safety and Hazards
“(2-Carboxyethyl)triphenylphosphonium bromide” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Properties
IUPAC Name |
2-carboxyethyl(triphenyl)phosphanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19O2P/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYPZWDELZKIOY-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2P+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51114-94-4 | |
Record name | 3-(Triphenylphosphoranyl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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